Tetrocarcin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tetrocarcin A is from cultures of strain No. T-90 designated as Micromonospora chalcea KY11091. Tetrocarcin has bacteriocidal activity against Bacillus subtilis, is new antitumor antibiotics.

Aplicaciones Científicas De Investigación

Environmental Impact and Treatment

Tetrocarcin A, like other tetracycline antibiotics, has garnered attention for its significant environmental presence and ecological risks. Studies have highlighted the omnipresence of tetracycline antibiotics in various ecological compartments due to extensive use in veterinary, human therapy, and agricultural domains. More than 70% of these antibiotics are excreted and actively released into the environment, primarily affecting aquatic ecosystems. They exhibit high hydrophilicity and low volatility, contributing to their persistence. Concerns revolve around the ecological risks they pose, including promoting antibiotic-resistant microorganisms, which elevate human health risks by increasing certain infection susceptibilities. The residual concentrations in the environment can disrupt aquatic species' steroidogenic pathways, potentially causing endocrine disruption. However, the removal of these antibiotics from waters poses a challenge, as most wastewater treatment plants fail to eliminate them effectively. Advanced oxidation processes are proposed as alternative methods to ensure higher degradation and mineralization of tetracycline antibiotics in waters (Daghrir & Drogui, 2013).

Antitumor Mechanism and Effects

Tetrocarcin A has also been studied for its antitumor properties. A comprehensive review of literature covering experimental and clinical studies indicates that Tetrocarcin A, identified as Tetrodotoxin (TTX) in the study, exhibits antitumor mechanisms by blocking voltage-gated sodium channels in tumor cell metastasis. The studies largely focused on cancers such as prostate and breast cancer. Clinical studies have primarily explored the application of TTX in managing moderate to severe cancer-related pain. The findings suggest potential clinical use of Tetrocarcin A for antitumor therapy, although further research is necessary to fully ascertain its safety (Cho et al., 2015).

Medical Application in Anesthetic and Analgesic Drug Design

Tetrocarcin A, identified as Tetrodotoxin (TTX) in another study, has been a subject of interest due to its potent non-protein specific blocker properties of voltage-gated sodium (NaV) channels. Its selectivity, lack of affinity with heart muscle NaV channels, and inability to penetrate the blood–brain barrier make TTX an attractive candidate for anesthetic and analgesic drug design. Its efficacy has been demonstrated in various pain models including neuropathic, acute, and inflammatory pain. Studies have focused on improving TTX efficacy and safety by combining it with additional substances and drug delivery systems. Significant improvement in the effectiveness of the toxin was demonstrated when used in tandem with vasoconstrictors, local anesthetics, and chemical permeation enhancers. Encapsulation of TTX in microparticles and liposomes conjugated to gold nanorods also showed promising results (Melnikova et al., 2018).

Propiedades

Número CAS |

73666-84-9 |

|---|---|

Nombre del producto |

Tetrocarcin A |

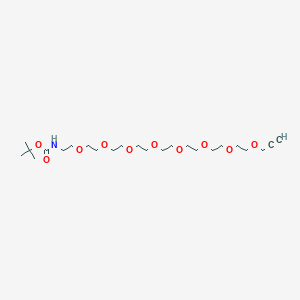

Fórmula molecular |

C54H72N2O182 |

Peso molecular |

1037.17 |

Nombre IUPAC |

IUPAC Name: (1S,3S,4S,4aS,6aS,7Z,10S,11E,12aR,13S,20aS,20bR)-15-Formyl-13,18-dihydroxy-1,3,7,11,20a-pentamethyl-20,21-dioxo-10-({2,3,4,6-tetradeoxy-4-[(methoxycarbonyl)amino]-3-methyl-3-nitro-beta-D-xylo-hexopyra nosyl}oxy)-1,2,3,4,4a,6a,9,10,12a,13,14,20,20a,20b-tetradecahydro-16a,19-methanobenzo[b]naphtho[2,1-j]oxacyclotetradecin-4-yl 4-O-acetyl-2,6-dideoxy-3-O-[(2S,5R,6S)-5-({2,6-dideoxy-4-O-[(2S,5R,6S)-5-h ydroxy-6-methyltetrahydro-2H-pyran-2-yl]-alpha-L-ribo-hexopyranosyl}oxy)-6-methyltetrahydro-2H-pyran-2-yl]-alpha-L-ribo-hexopyranoside |

InChI |

InChI=1S/C67H96N2O24/c1-30-14-18-47(88-54-28-65(11,69(79)80)60(38(9)86-54)68-64(78)81-13)31(2)23-43-45(73)24-40(29-70)27-67(43)62(76)55(63(77)93-67)61(75)66(12)42(30)16-15-41-56(66)32(3)22-33(4)57(41)92-53-26-49(59(37(8)85-53)87-39(10)71)90-50-21-19-48(35(6)83-50)89-52-25-46(74)58(36(7)84-52)91-51-20-17-44(72)34(5)82-51/h14-16,23,27,29,32-38,41-54,56-60,72-74,76H,17-22,24-26,28H2,1-13H3,(H,68,78)/b30-14-,31-23+/t32-,33-,34-,35-,36-,37-,38+,41-,42-,43+,44+,45-,46+,47-,48+,49+,50-,51-,52-,53-,54-,56+,57-,58-,59-,60-,65-,66+,67?/m0/s1 |

Clave InChI |

ADRKQFXFMTYGSI-HCQSHQBASA-N |

SMILES |

C[C@H]1C[C@H](C)[C@H](O[C@H]2C[C@@H](O[C@H]3CC[C@@H](O[C@H]4C[C@@H](O)[C@@H](O[C@H]5CC[C@@H](O)[C@H](C)O5)[C@H](C)O4)[C@H](C)O3)[C@@H](OC(C)=O)[C@H](C)O2)[C@@H]6[C@@H]1[C@@]7(C)[C@H](/C(C)=C\C[C@H](O[C@H]8C[C@](C)([N+]([O-])=O)[C@@H](NC(OC)=O)[C@@H](C)O8)/C(C)=C/[C@@H]9[C@@H](O)CC(C=O)=CC9%10C(O)=C(C(O%10)=O)C7=O)C=C6 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Tetrocarcin A; DC-11; Antlermicin A; Antibiotic DC 11; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(3-Hydroxyphenyl)prop-2-ynyl]-1,7-dimethyl-8-methylsulfonylpurine-2,6-dione](/img/structure/B611234.png)

![6-[(4-Fluorophenyl)(4-methyl-1-piperidinyl)methyl]-a-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-acetic acid](/img/structure/B611242.png)

![3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol](/img/structure/B611243.png)

![(4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone](/img/structure/B611244.png)

![ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate](/img/structure/B611247.png)

![5-{4-[3-(4-Acetylpiperazine-1-Carbonyl)phenyl]quinazolin-6-Yl}-2-Methoxypyridine-3-Carbonitrile](/img/structure/B611250.png)